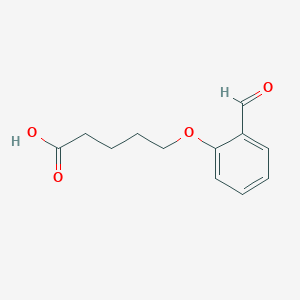
5-(2-Formylphenoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Formylphenoxy)pentanoic acid: is an organic compound characterized by the presence of a carboxylic acid group and an aldehyde group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenoxy)pentanoic acid typically involves the reaction of 2-formylphenol with pentanoic acid derivatives under specific conditions. One common method includes the esterification of 2-formylphenol with pentanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Formylphenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: 5-(2-Carboxyphenoxy)pentanoic acid.
Reduction: 5-(2-Hydroxyphenoxy)pentanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(2-Formylphenoxy)pentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes and carboxylic acids .
Industry: In industrial applications, this compound can be used in the synthesis of polymers, resins, and other materials requiring specific functional groups .
Mechanism of Action
The mechanism of action of 5-(2-Formylphenoxy)pentanoic acid involves its interaction with various molecular targets, primarily through its aldehyde and carboxylic acid groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .
Comparison with Similar Compounds
5-Phenylpentanoic acid: Similar in structure but lacks the formyl group.
2-Formylphenoxyacetic acid: Similar in structure but has a shorter carbon chain.
Uniqueness: 5-(2-Formylphenoxy)pentanoic acid is unique due to the presence of both an aldehyde and a carboxylic acid group attached to a phenoxy moiety. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
91197-51-2 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(2-formylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H14O4/c13-9-10-5-1-2-6-11(10)16-8-4-3-7-12(14)15/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
InChI Key |
XCNANVUEXFQREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


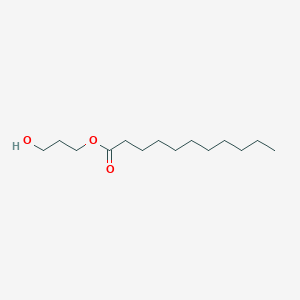
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
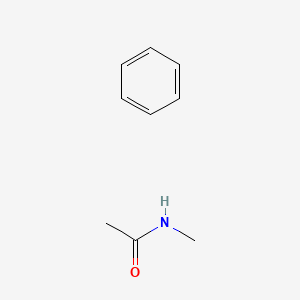
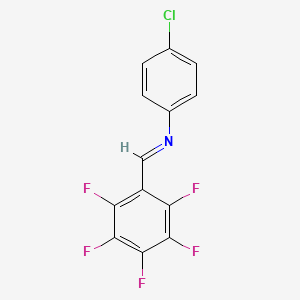
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

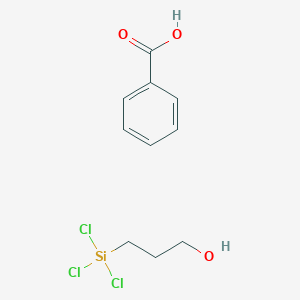
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
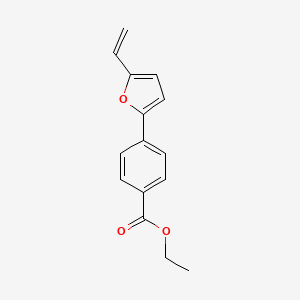
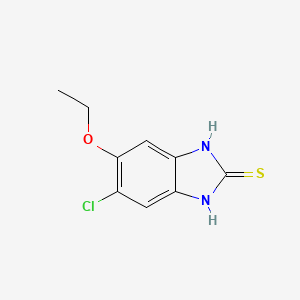
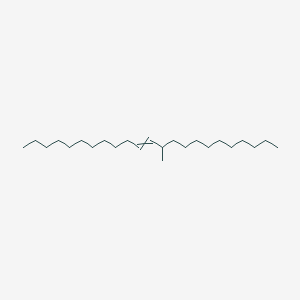

phosphaniumolate](/img/structure/B14365481.png)
